

Falnidamol metabolite identification

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Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

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Frequently Asked Questions

Question	Answer & Troubleshooting Guidance
Unexpectedly low metabolic stability is observed in human liver fractions.	Likely Cause: Metabolism by non-CYP enzymes, specifically AOX. Action: Use Optibrium's WhichEnzyme or similar <i>in silico</i> tool to predict AOX involvement [1]. Confirm experimentally using AOX-specific inhibitors or with human hepatocytes from AOX-expressing species (e.g., guinea pig, rhesus monkey) [1].
A major metabolite is missed by standard CYP-focused assays.	Cause: Standard microsomal stability assays (containing CYPs) may not capture Phase I metabolism by AOX. Action: Incorporate S9 fractions or cytosolic preparations that contain AOX activity into your screening cascade [1].
Preclinical species (rat, dog) do not predict human pharmacokinetics.	Cause: Significant species differences in AOX expression and activity. Rats and dogs have low AOX activity, while humans, guinea pigs, and monkeys have high activity [1]. Action: Prioritize AOX-expressing species for preclinical studies [1].
Difficulty identifying all major metabolites with high confidence.	Cause: Overly sensitive metabolite prediction tools generate too many low-probability candidates, reducing precision. Action: Apply trained heuristics to focus on the most likely metabolites. This can increase prediction precision from 4% to 40% while maintaining good sensitivity [1].

Experimental Protocols

Here are detailed methodologies for key experiments related to **falnidamol** metabolism.

Protocol: Assessing AOX Metabolism Using Cytosolic Fractions

This protocol helps confirm and characterize **falnidamol**'s metabolism by AOX [1].

- **Objective:** To determine the in vitro intrinsic clearance (CL_{int}) of **falnidamol** mediated by AOX.
- **Materials:**
 - **Falnidamol** (substrate)
 - Human liver cytosol (source of AOX)
 - Reaction buffer (e.g., Potassium Phosphate buffer, pH 7.4)
 - Cofactor: None required for oxidative reactions (AOX uses water as the oxygen source)
 - Stopping agent (e.g., acetonitrile with internal standard)
 - LC-MS/MS system
- **Procedure:**
 - **Incubation:** Prepare reaction mixtures containing cytosol (e.g., 0.5 mg/mL protein), **falnidamol** (e.g., 1 μ M), and buffer. Pre-incubate for 5 minutes at 37°C.
 - **Initiate Reaction:** Start the reaction by adding the pre-warmed cytosol. Run parallel control incubations with heat-inactivated cytosol.
 - **Time Points:** Aliquot the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and transfer to a plate containing the stopping agent to precipitate proteins.
 - **Analysis:** Centrifuge, dilute the supernatant, and analyze by LC-MS/MS to determine the parent compound (**falnidamol**) depletion over time.
- **Data Analysis:** Plot the natural log of the remaining **falnidamol** percentage against time. The slope of the linear phase represents the elimination rate constant (k). CL_{int} can be calculated as $k /$ (microsomal protein concentration).

Protocol: Metabolite Identification via LC-MS/MS

This is a generalized workflow for untargeted identification of **falnidamol** metabolites [2].

- **Objective:** To identify the structures of **falnidamol** metabolites formed in in vitro or in vivo systems.
- **Materials:**
 - Biological samples (e.g., bile, urine, incubation media)
 - HPLC-grade solvents

- UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
- **Procedure:**
 - **Sample Prep:** Precipitate proteins in the biological matrix with cold acetonitrile (2:1 ratio). Centrifuge and collect the supernatant for analysis.
 - **Data Acquisition:**
 - **Chromatography:** Use a UPLC system with a C18 or HILIC column for separation. A generic water/acetonitrile gradient with 0.1% formic acid is a good starting point.
 - **Mass Spectrometry:** Acquire data in both positive and negative ESI mode.
 - Use **Data-Dependent Acquisition (DDA):** Perform a full MS1 scan (e.g., m/z 100-1000) to detect ions, then automatically select the most intense ions for MS/MS fragmentation.
 - Alternatively, use **Data-Independent Acquisition (DIA or M^{SE})**, which fragments all ions within a specified m/z window without precursor selection, providing more comprehensive coverage [2].
- **Data Analysis:**
 - Use metabolomics software to find potential metabolites by looking for ions with mass shifts corresponding to common biotransformations (e.g., +16 Da for oxidation, -14 Da for demethylation, +176 Da for glucuronidation).
 - Compare the MS/MS fragmentation patterns of potential metabolites with that of the **falnidamol** parent compound to propose structures.
 - When possible, confirm identity using an authentic standard of the proposed metabolite.

Falnidamol Properties & Key Data

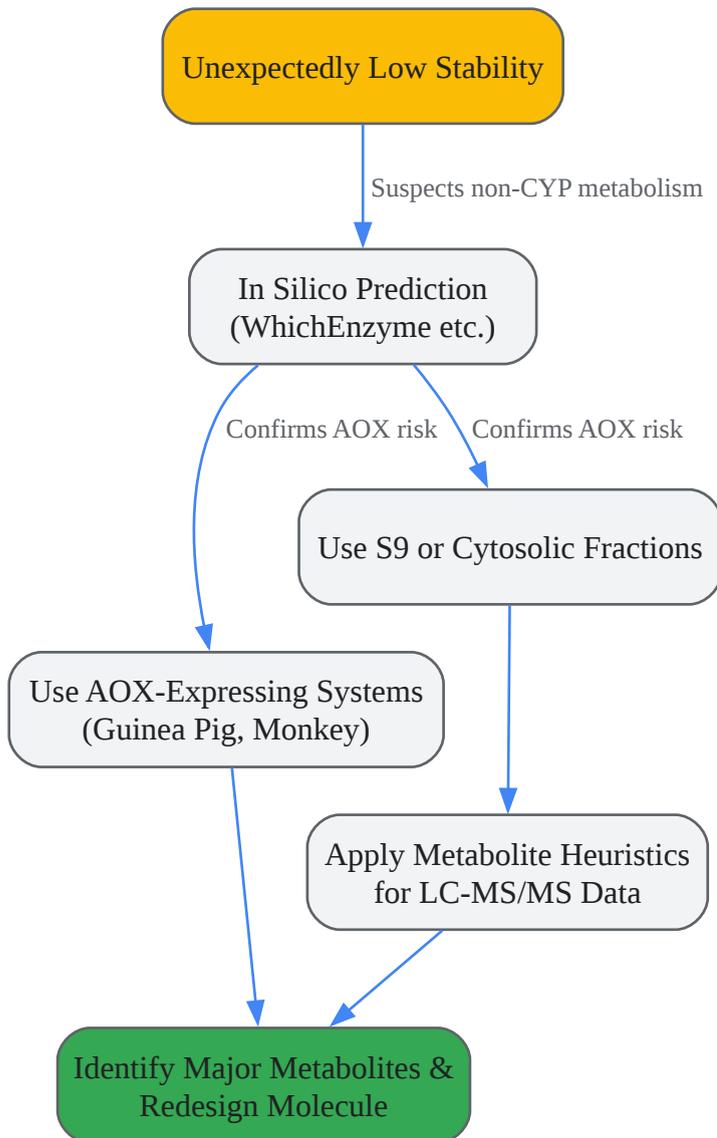
The table below summarizes quantitative data and key properties of **falnidamol** from the search results.

Property	Value / Description	Source / Context
CAS Number	196612-93-8	[3]
Molecular Formula	C ₁₈ H ₁₉ ClFN ₇	[3]
Molecular Weight	387.847 g/mol	[3]
Primary Target	Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase	[3] [4]

Property	Value / Description	Source / Context
Key Metabolic Enzyme	Aldehyde Oxidase (AOX)	[1]
Clinical Status	Phase 1 (Status: Suspended as of NCT00003980)	[3]
Known Clinical Issue	Poor oral bioavailability due to unexpected AOX metabolism, not predicted by rat/dog studies.	[1]
Other Biological Activity	Highly potent and specific inhibitor of the ABCB1 (P-gp) transporter ; can reverse multidrug resistance.	[5] [6]

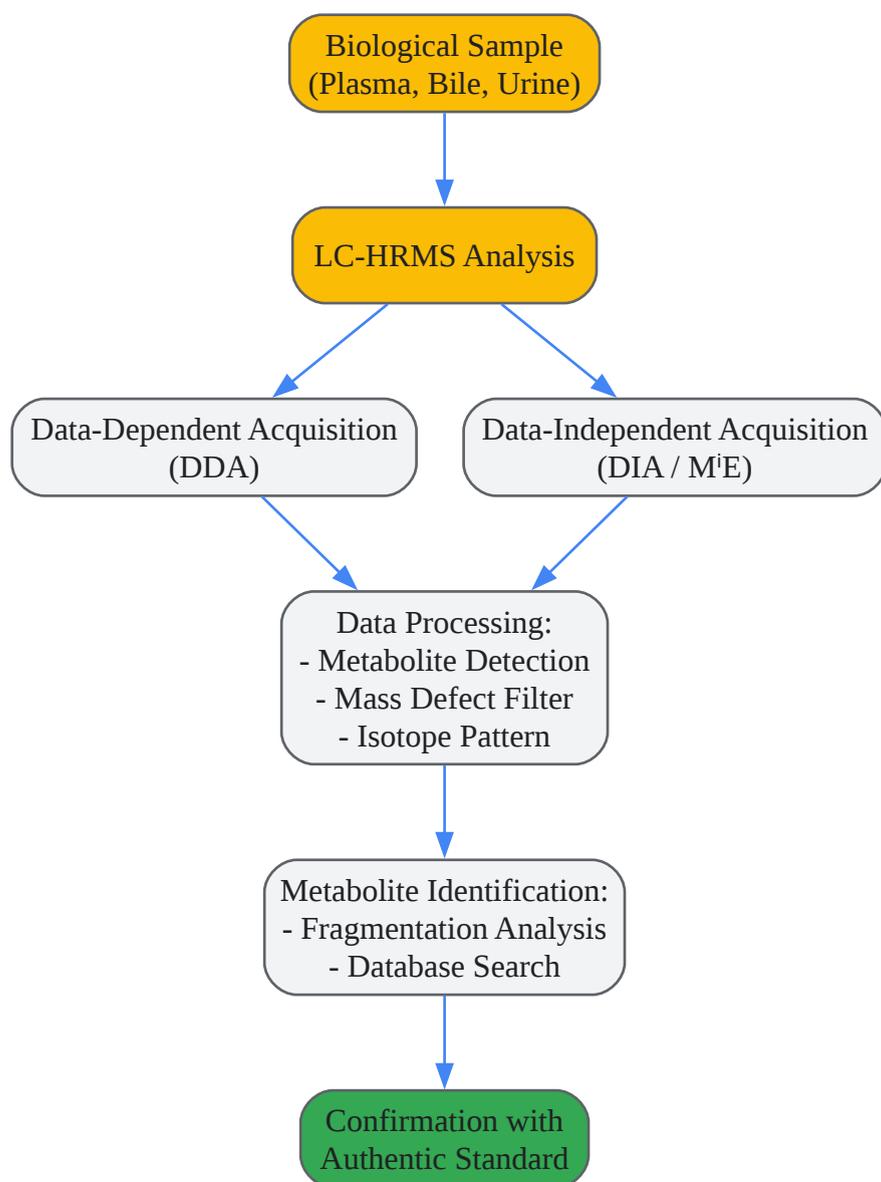
Experimental & Analytical Workflows

The following diagrams illustrate the key experimental and logical workflows for troubleshooting **falnidamol** metabolism.



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*Troubleshooting Pathway for **Falnidamol** Metabolism*



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Workflow for Metabolite ID via LC-MS/MS

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